4,4'-Bi-1H-imidazole
Overview
Description
4,4’-Bi-1H-imidazole is a unique compound belonging to the imidazole family, characterized by its two imidazole rings connected via a single bond. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. These compounds are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bi-1H-imidazole can be achieved through several methods. One common approach involves the condensation of glyoxal with ammonia and formaldehyde under acidic conditions, leading to the formation of imidazole, which can then be dimerized to form 4,4’-Bi-1H-imidazole . Another method includes the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of substituted imidazoles .
Industrial Production Methods: Industrial production of imidazoles often involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia as starting materials. This method is favored due to its simplicity and high yield . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bi-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Imidazoles can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazoles to imidazolines.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the imidazole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Halogenated imidazoles.
Scientific Research Applications
4,4’-Bi-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Bi-1H-imidazole involves its interaction with various molecular targets. Imidazoles can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access. They can also interact with metal ions, forming stable complexes that inhibit metalloprotein functions . Additionally, imidazoles can disrupt cellular processes by interfering with DNA and RNA synthesis .
Comparison with Similar Compounds
1H-imidazole: A simpler structure with a single imidazole ring.
2-methylimidazole: Contains a methyl group at the 2-position of the imidazole ring.
4,5-diphenylimidazole: Substituted with phenyl groups at the 4 and 5 positions.
Uniqueness: 4,4’-Bi-1H-imidazole is unique due to its dimeric structure, which imparts distinct chemical and biological properties. This dimerization can enhance its binding affinity to molecular targets and increase its stability compared to monomeric imidazoles .
Properties
IUPAC Name |
5-(1H-imidazol-5-yl)-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H,(H,7,9)(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQBYEXEZXWROH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C2=CN=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413598 | |
Record name | 4,4'-Bi-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157255-75-9 | |
Record name | 4,4'-Bi-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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